molecular formula C16H10BrF3N2 B11048894 7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

Cat. No.: B11048894
M. Wt: 367.16 g/mol
InChI Key: PTQBRRGBKLRORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-BROMO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a synthetic organic compound that features a quinoline ring substituted with a bromine atom and an amine group attached to a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-BROMO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Bromination: The quinoline ring is then brominated at the 7-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated quinoline is reacted with an amine derivative, such as 3-(trifluoromethyl)aniline, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(7-BROMO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(7-BROMO-4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(7-BROMO-4-QUINOLYL)-N-PHENYLAMINE: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    N-(4-QUINOLYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE: Lacks the bromine atom, which may influence its reactivity and applications.

Properties

Molecular Formula

C16H10BrF3N2

Molecular Weight

367.16 g/mol

IUPAC Name

7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

InChI

InChI=1S/C16H10BrF3N2/c17-11-4-5-13-14(6-7-21-15(13)9-11)22-12-3-1-2-10(8-12)16(18,19)20/h1-9H,(H,21,22)

InChI Key

PTQBRRGBKLRORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Br)C(F)(F)F

Origin of Product

United States

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